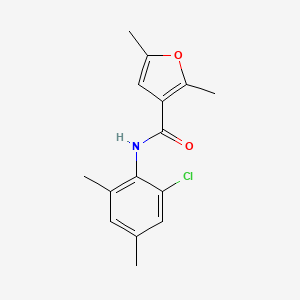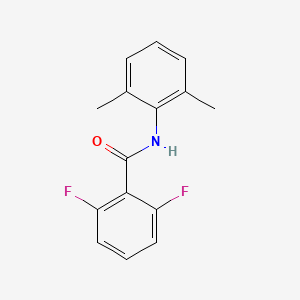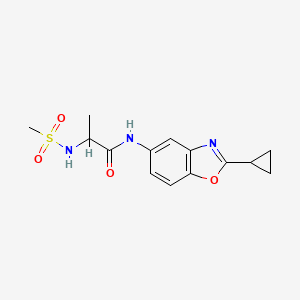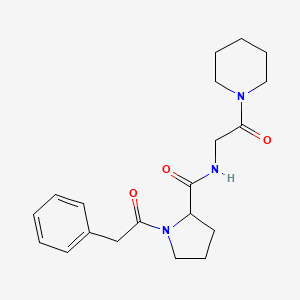![molecular formula C17H20N4S B7532908 N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ETP-46321 and belongs to the class of kinase inhibitors. In
作用機序
ETP-46321 inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. ETP-46321 has been found to be a reversible inhibitor of kinase activity.
Biochemical and Physiological Effects
ETP-46321 has been found to induce apoptosis in tumor cells by inhibiting kinase activity. It has also been found to reduce the growth of tumor cells by inhibiting the proliferation of cancer cells. ETP-46321 has been found to reduce the number of tumor-associated macrophages in the tumor microenvironment, thereby reducing the immunosuppressive effects of the tumor microenvironment.
実験室実験の利点と制限
ETP-46321 has several advantages for lab experiments. It is a potent inhibitor of several kinases and has shown promising results in several preclinical studies. However, ETP-46321 has some limitations as well. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, ETP-46321 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for ETP-46321. One potential application of ETP-46321 is in the treatment of AML. ETP-46321 has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. Another potential application of ETP-46321 is in the treatment of solid tumors. ETP-46321 has been found to reduce the number of tumor-associated macrophages in the tumor microenvironment, which can improve the efficacy of immunotherapy. Additionally, ETP-46321 has shown promising results in inhibiting several kinases that are commonly overexpressed in solid tumors. Further studies are needed to determine the efficacy of ETP-46321 in solid tumors.
合成法
The synthesis of ETP-46321 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile with 2-chlorothiophene to produce 2-(3-methylphenyl)thiophene. The thienyl intermediate is then reacted with 4-chloropyrimidine to produce N-(2-thienyl)-4-chloropyrimidin-2-amine. The final step involves the reaction of N-(2-thienyl)-4-chloropyrimidin-2-amine with N-ethyl-N-(2-hydroxyethyl)amine to produce ETP-46321.
科学的研究の応用
ETP-46321 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases such as FLT3, JAK2, and CSF1R. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) patients. ETP-46321 has shown promising results in inhibiting FLT3 and inducing apoptosis in AML cells. JAK2 is another kinase that is commonly overexpressed in several hematological malignancies. ETP-46321 has been found to inhibit JAK2 and reduce the growth of tumor cells. CSF1R is a receptor tyrosine kinase that is involved in the regulation of macrophage differentiation and survival. ETP-46321 has been found to inhibit CSF1R and reduce the number of tumor-associated macrophages in the tumor microenvironment.
特性
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-3-21(14-6-4-5-13(2)11-14)9-8-18-16-15-7-10-22-17(15)20-12-19-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHGTQSRFNCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=C2C=CSC2=NC=N1)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)

![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)